Methyl 3-[2,3-di(propan-2-yl)phenyl]prop-2-enoate
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Overview
Description
Methyl 3-[2,3-di(propan-2-yl)phenyl]prop-2-enoate is an organic compound with a complex structure that includes a phenyl ring substituted with two isopropyl groups and a propenoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2,3-di(propan-2-yl)phenyl]prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2,3-di(propan-2-yl)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the phenyl ring.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Methyl 3-[2,3-di(propan-2-yl)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-[2,3-di(propan-2-yl)phenyl]prop-2-enoate exerts its effects involves interactions with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may interact with enzymes or receptors in biological systems. The phenyl ring and its substituents can also participate in various biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3-methylphenyl)prop-2-enoate: Similar structure but with a methyl group instead of isopropyl groups.
2-Propenal, 2-methyl-3-phenyl-: Contains a similar propenoate structure but with different substituents on the phenyl ring.
Phenylacetone: A related compound with a phenyl ring and a ketone group.
Uniqueness
Methyl 3-[2,3-di(propan-2-yl)phenyl]prop-2-enoate is unique due to the presence of two isopropyl groups on the phenyl ring, which can influence its chemical reactivity and interactions. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Properties
CAS No. |
126045-00-9 |
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Molecular Formula |
C16H22O2 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
methyl 3-[2,3-di(propan-2-yl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C16H22O2/c1-11(2)14-8-6-7-13(16(14)12(3)4)9-10-15(17)18-5/h6-12H,1-5H3 |
InChI Key |
IBCXLVIZUAPKOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=C1C(C)C)C=CC(=O)OC |
Origin of Product |
United States |
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